tert-Butyl 7-bromo-1H-indazole-1-carboxylate
Overview
Description
tert-Butyl 7-bromo-1H-indazole-1-carboxylate: is a chemical compound with the molecular formula C12H13BrN2O2 It is a derivative of indazole, a bicyclic aromatic heterocycle, and is characterized by the presence of a bromine atom at the 7th position and a tert-butyl ester group at the 1-carboxylate position
Scientific Research Applications
Chemistry: tert-Butyl 7-bromo-1H-indazole-1-carboxylate is used as an intermediate in the synthesis of various indazole derivatives, which are important in medicinal chemistry for their potential therapeutic properties .
Biology and Medicine: Indazole derivatives have shown promise in the treatment of cancer, microbial infections, and neurological disorders. This compound serves as a precursor for these biologically active compounds .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and as a building block for complex molecules. It is also used in the synthesis of agrochemicals and materials science .
Safety and Hazards
“tert-Butyl 7-bromo-1H-indazole-1-carboxylate” is intended for research use only and is not for use as a food, drug, or household item . It may pose hazards if ingested or if it comes into contact with skin or eyes . Always use personal protective equipment and ensure adequate ventilation when handling this compound .
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, contributing to the compound’s potential therapeutic effects.
Mode of Action
Indole derivatives are known to interact with their targets in a way that triggers changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities involves different biochemical pathways and their downstream effects.
Result of Action
Given that indole derivatives have been found to possess a range of biological activities , it can be inferred that this compound may also have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-bromo-1H-indazole-1-carboxylate typically involves the bromination of an indazole precursor followed by esterification. One common method involves the bromination of 1H-indazole using N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The resulting 7-bromo-1H-indazole is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors for bromination and esterification, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 7-bromo-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Oxidation Reactions: The indazole ring can undergo oxidation to form N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydride).
Reduction: Pd/C, hydrogen gas, ethanol.
Oxidation: m-CPBA, dichloromethane.
Major Products:
Substitution: 7-substituted indazole derivatives.
Reduction: 7-hydroindazole derivatives.
Oxidation: Indazole N-oxides.
Comparison with Similar Compounds
- tert-Butyl 7-chloro-1H-indazole-1-carboxylate
- tert-Butyl 7-fluoro-1H-indazole-1-carboxylate
- tert-Butyl 7-iodo-1H-indazole-1-carboxylate
Comparison: While these compounds share a similar indazole core and tert-butyl ester group, the different halogen atoms (chlorine, fluorine, iodine) at the 7th position can significantly influence their reactivity and biological activity. For example, the bromine atom in tert-butyl 7-bromo-1H-indazole-1-carboxylate provides a balance between reactivity and stability, making it a versatile intermediate for further chemical transformations .
Properties
IUPAC Name |
tert-butyl 7-bromoindazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-10-8(7-14-15)5-4-6-9(10)13/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIZUEVNZCJXOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC=C2Br)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653356 | |
Record name | tert-Butyl 7-bromo-1H-indazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092352-37-8 | |
Record name | 1,1-Dimethylethyl 7-bromo-1H-indazole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092352-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 7-bromo-1H-indazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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